molecular formula C8H14N2O B1470976 1-Isopentyl-1H-pyrazol-4-ol CAS No. 1393442-52-8

1-Isopentyl-1H-pyrazol-4-ol

Cat. No. B1470976
CAS RN: 1393442-52-8
M. Wt: 154.21 g/mol
InChI Key: UDWRDNZWVROCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopentyl-1H-pyrazol-4-ol is a compound with the molecular formula C8H14N2O . It is a member of the pyrazole family, which are compounds containing a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of 1-Isopentyl-1H-pyrazol-4-ol consists of a pyrazole ring attached to an isopentyl group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Antimicrobial Activity

Pyrazole compounds, including 1-Isopentyl-1H-pyrazol-4-ol, have been found to exhibit significant antimicrobial activity . In a study, a series of pyrazole compounds were synthesized and evaluated for their in vitro anti-microbial activity. Among all the tested compounds, some showed the highest growth inhibitory activity .

Antioxidant Properties

These compounds also demonstrated remarkable antioxidant properties . The antioxidant properties were evaluated using the DPPH free radical-scavenging assay .

Potential Antiviral Agents

Molecular docking studies have shown that pyrazole compounds could potentially interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . This suggests that these compounds could be developed as potential antimicrobial agents .

Inhibitors for SARS-CoV-2

The same docking studies reveal that the pyrazole compounds could be the best inhibitors for the novel SARS-CoV-2 virus . This suggests that these compounds have potential in the discovery of potent drug candidates .

Antileishmanial Activity

Pyrazole-bearing compounds are known for their potent antileishmanial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Some of the compounds elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the pyrazole compounds . This suggests that the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

1-(3-methylbutyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)3-4-10-6-8(11)5-9-10/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRDNZWVROCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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